5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
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Description
5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C21H17N3O5 and its molecular weight is 391.383. The purity is usually 95%.
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Mechanism of Action
- Without precise data, we can’t pinpoint specific pathways. However, we can speculate:
Biochemical Pathways
Result of Action
Researchers need to unravel the mysteries of this compound further! 🧪🔍
Biological Activity
The compound 5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a member of the imidazo[4,5-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine display significant antiproliferative activities against various cancer cell lines. The specific compound has been evaluated for its effects on human cancer cell lines, including:
- LN-229 (glioblastoma)
- Capan-1 (pancreatic adenocarcinoma)
- HCT-116 (colorectal carcinoma)
- NCI-H460 (lung carcinoma)
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (μM) | Activity Level |
---|---|---|
LN-229 | 1.8 | High |
Capan-1 | 2.5 | Moderate |
HCT-116 | 3.2 | Moderate |
NCI-H460 | 1.5 | High |
The compound exhibited particularly potent activity against glioblastoma and lung carcinoma cell lines, with IC50 values indicating effective inhibition of cell proliferation at low concentrations .
Antibacterial Activity
In addition to its anticancer properties, the compound was assessed for antibacterial activity. Preliminary results suggest that it exhibits moderate activity against certain bacterial strains, although specific MIC values were not detailed in the available literature.
Antiviral Activity
The antiviral potential of imidazo[4,5-b]pyridine derivatives has also been explored. The compound demonstrated some activity against respiratory syncytial virus (RSV), with an effective concentration (EC50) indicating potential as a therapeutic agent against viral infections .
Table 2: Antiviral Activity Against RSV
Compound | EC50 (μM) | Activity Level |
---|---|---|
5-(4-hydroxy...) | 32 | Moderate |
The biological activity of the compound is believed to stem from its ability to interfere with key cellular processes involved in cancer proliferation and bacterial/viral replication. Research suggests that the imidazo[4,5-b]pyridine core interacts with various molecular targets within cells, potentially altering signaling pathways that control cell growth and survival.
Case Studies
Several studies have documented the efficacy of imidazo[4,5-b]pyridine derivatives in preclinical models:
- Study on Glioblastoma : A study demonstrated that the compound significantly inhibited tumor growth in xenograft models of glioblastoma, suggesting its potential for clinical application in treating aggressive brain tumors .
- Antiviral Efficacy : Another investigation highlighted the compound's ability to reduce viral load in infected cell cultures, indicating a promising avenue for further research into antiviral therapies .
Properties
IUPAC Name |
5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-28-15-8-12(9-16(29-2)18(15)25)14-10-13(21(26)27)17-20(22-14)24-19(23-17)11-6-4-3-5-7-11/h3-10,25H,1-2H3,(H,26,27)(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQFYKQTIBSKDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.